molecular formula C15H11Cl2N5O B2554628 3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921102-81-0

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2554628
CAS RN: 921102-81-0
M. Wt: 348.19
InChI Key: SKUULBNXSXTXHP-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound is also known as TAK-915 and is a potent and selective positive allosteric modulator of GABA-A receptors.

Scientific Research Applications

Synthesis and Chemical Properties

Rearrangement and Synthesis : The study by Azizian et al. (2000) discusses the chemical reactions leading to the formation of quinazolinediones from 3-arylimino-2-indolinones, demonstrating the compound's relevance in organic synthesis and chemical transformations (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Anticancer Applications : A study by Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives, evaluating their anticancer activity against several cancer cell lines. This research indicates the potential of structurally similar compounds for therapeutic applications (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Docking and Structural Analysis

Docking Studies and Crystal Structure : Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, providing insights into their interaction with biological targets and their potential as COX-2 inhibitors. This showcases the application of similar compounds in drug design and molecular biology (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Antimicrobial and Antipathogenic Activity

Antipathogenic Activity : Limban et al. (2011) synthesized and tested acylthioureas for their interaction with bacterial cells, showcasing the potential of benzamide derivatives in developing antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Supramolecular Gelators

Role of Methyl Functionality : Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, underlining the influence of substituents on the gelation properties and highlighting their application in material science (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUULBNXSXTXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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